

Physical properties of Methyl 3,3-difluorocyclobutane-1-carboxylate

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Compound of Interest

Compound Name: Methyl 3,3-difluorocyclobutane-1-carboxylate

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Technical Guide: Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of **Methyl 3,3-difluorocyclobutane-1-carboxylate**, a key intermediate in the development of novel antiviral therapeutics.

Core Physical and Chemical Properties

Methyl 3,3-difluorocyclobutane-1-carboxylate is a colorless to light yellow liquid. Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₆ H ₈ F ₂ O ₂	[1]
Molecular Weight	150.12 g/mol	[1]
Boiling Point	130 °C	[2][3]
Density	1.20 g/cm ³	[2][3]
Flash Point	33 °C	[2][3]
Appearance	Colorless to light yellow liquid	[2][3]
Storage Temperature	2-8 °C	[2][3]

While a specific experimentally determined refractive index for this compound is not readily available in the cited literature, similar acyclic and cyclic methyl esters provide a reasonable estimation. For instance, methyl cyclohexanecarboxylate has a refractive index in the range of 1.439 to 1.447.[4]

Solubility Profile

Specific quantitative solubility data for **Methyl 3,3-difluorocyclobutane-1-carboxylate** is not extensively documented. However, based on the general behavior of fluorinated esters, it is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Fluorinated solvents are known to have limited miscibility with both water and some non-fluorinated organic solvents, a property that can be exploited in biphasic reaction systems.

Synthesis Protocol: Fischer Esterification

The primary method for the synthesis of **Methyl 3,3-difluorocyclobutane-1-carboxylate** is the Fischer esterification of its parent carboxylic acid, 3,3-difluorocyclobutane-1-carboxylic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol

Materials:

- 3,3-difluorocyclobutane-1-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-difluorocyclobutane-1-carboxylic acid in an excess of anhydrous methanol. This is typically done using a 10 to 20-fold molar excess of methanol to drive the equilibrium towards the product.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3 mol% relative to the carboxylic acid) to the stirring solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
 - Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) and water.

- Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by distillation under reduced pressure to yield pure **Methyl 3,3-difluorocyclobutane-1-carboxylate**.

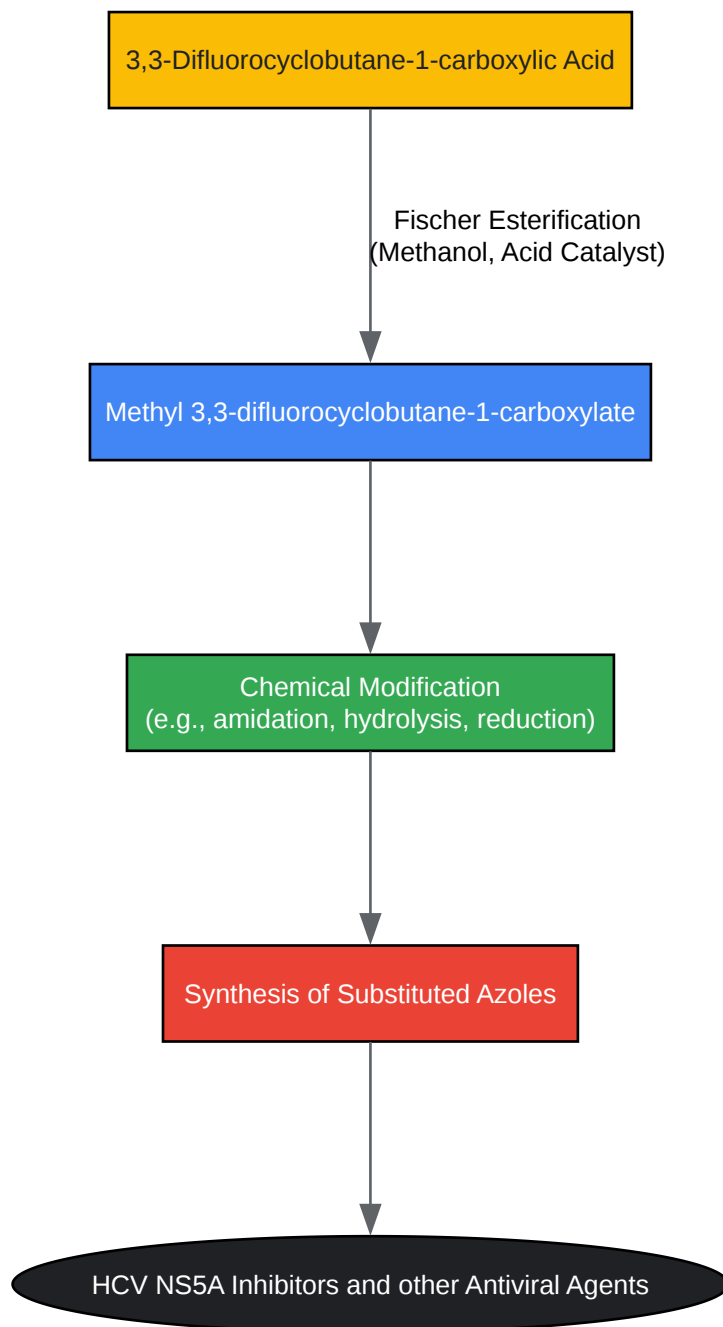
Role in Drug Development

Methyl 3,3-difluorocyclobutane-1-carboxylate serves as a crucial building block in the synthesis of advanced antiviral agents. Its primary application lies in the preparation of substituted azoles that have shown inhibitory activity against the Hepatitis C Virus (HCV) NS5A protein.[3] The gem-difluoro cyclobutane motif is a valuable pharmacophore in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity of drug candidates.

Experimental Workflow in Antiviral Synthesis

The following diagram illustrates the logical workflow from the starting material to its application in the synthesis of potential antiviral compounds.

Workflow: From Intermediate to Antiviral Precursors



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Caption: Synthetic pathway from the carboxylic acid to potential antiviral agents.

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